molecular formula C11H13N5O2 B7578766 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid

Cat. No. B7578766
M. Wt: 247.25 g/mol
InChI Key: CVHRRBFMLWAROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various scientific studies due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes and proteins that are involved in the growth and survival of cancer cells. It can also modulate the activity of neurotransmitters in the brain, which can improve cognitive function and prevent neurodegeneration.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis. It can also improve cognitive function and prevent neurodegeneration. This compound has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid in lab experiments are its unique properties and structure, which can provide insights into the mechanism of action of specific enzymes and proteins. However, the limitations of using this compound are its low solubility in water and the need for specific reaction conditions to obtain high yields.

Future Directions

There are several future directions for the research on 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to study its mechanism of action in more detail and identify specific targets for drug development. Additionally, there is a need to develop new synthesis methods that can improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid involves the reaction of piperidine-4-carboxylic acid with 1,2,4-triazolo[4,3-a]pyrazine-8-carbaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst under specific temperature and pressure conditions. The yield of the product depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications. It is used in the development of new drugs, especially in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It is also used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(18)8-1-4-15(5-2-8)9-10-14-13-7-16(10)6-3-12-9/h3,6-8H,1-2,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHRRBFMLWAROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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